Thionyl chloride

Catalog No.
S592966
CAS No.
7719-09-7
M.F
SOCl2
Cl2OS
M. Wt
118.97 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Thionyl chloride

Traditional chlorinating agents (PCl₃, PCl₅, oxalyl chloride) force aqueous workups or toxic CO handling, jeopardizing moisture-sensitive acyl chlorides and raising costs. Thionyl chloride (≥99%) solves this: only gaseous SO₂ and HCl byproducts evolve, enabling neat, scalable synthesis. Key advantages:

  • Atom-economical, ideal for pharma intermediates.
  • Enables ultra-pure acid chlorides without degradation.
  • Li-SOCl₂ battery electrolyte (730 Wh/kg) for long-life sensors.

Procurement-ready, globally shipped.

CAS Number

7719-09-7

Product Name

Thionyl chloride

IUPAC Name

thionyl dichloride

Molecular Formula

SOCl2
Cl2OS

Molecular Weight

118.97 g/mol

InChI

InChI=1S/Cl2OS/c1-4(2)3

InChI Key

FYSNRJHAOHDILO-UHFFFAOYSA-N

SMILES

O=S(Cl)Cl

solubility

Reacts with water (NIOSH, 2016)
Decomposes (fumes) in water
Decomp in acids, alc, alkalies; in cold and hot water
Miscible with benzene, chloroform, carbon tetrachloride
Solubility in water: reaction
Reacts

Synonyms

Sulfinyl Chloride; Sulfinyl Dichloride; Sulfur Chloride Oxide (Cl2SO); Sulfur Chloride Oxide (SCl2O); Sulfur Oxychloride; Sulfur Oxychloride (SOCl2); Sulfurous Dichloride;Sulfurous Oxychloride; Thionyl Chloride (SOCl2); Thionyl Dichloride

Canonical SMILES

O=S(Cl)Cl

The exact mass of the compound Thionyl chloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as reacts with water (niosh, 2016)decomposes (fumes) in waterdecomp in acids, alc, alkalies; in cold and hot watermiscible with benzene, chloroform, carbon tetrachloridesolubility in water: reactionreacts. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfur Oxides - Supplementary Records. It belongs to the ontological category of sulfinyl halide in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Corrosives, Reactive - 2nd degree. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥99%

Package Size

100 g, 100 ml

Thionyl chloride ($SOCl_2$) is an electrophilic inorganic acid halide utilized primarily as a chlorinating agent in organic synthesis and as a liquid cathode/electrolyte solvent in primary batteries. In chemical manufacturing, it is the standard reagent for converting carboxylic acids to acyl chlorides and primary or secondary alcohols to alkyl chlorides [1]. Its defining procurement advantage is its atom economy and phase-separation profile: the reaction byproducts are exclusively gaseous (sulfur dioxide and hydrogen chloride), which naturally evolve from the reaction mixture or are easily removed via mild distillation . This eliminates the need for complex aqueous workups or fractional distillation of liquid byproducts, making it a scalable and cost-effective choice for bulk pharmaceutical and fine chemical production.

Procurement Fit

Carboxylic acid to acyl chloride: gaseous byproducts support simplified workup
Primary and secondary alcohol chlorination with volatile byproduct removal
DMSO-mediated oxidation: reported high-yield context for sensitive alcohols

Substituting thionyl chloride with alternative chlorinating agents introduces severe process inefficiencies at scale. If phosphorus trichloride ($PCl_3$) or phosphorus pentachloride ($PCl_5$) is used, the reactions generate phosphorous acid ($H_3PO_3$, a solid/syrup) or phosphorus oxychloride ($POCl_3$, a liquid), respectively . These byproducts require rigorous aqueous extraction or complex fractional distillation, which can degrade moisture-sensitive acyl chlorides and increase cycle times. Conversely, while oxalyl chloride is a milder alternative that also produces gaseous byproducts, it is significantly more expensive and generates toxic, flammable carbon monoxide ($CO$) gas, requiring specialized ventilation and safety infrastructure that complicates bulk industrial scale-up [1]. Therefore, generic substitution either drastically increases raw material costs or introduces severe downstream purification bottlenecks.

Substitution Risk

SOCl₂: gaseous SO₂, HCl PCl₅ / PCl₃ generate liquid or solid phosphorus residues; workup procedures may not transfer directly
SOCl₂/DMSO: reported near-quantitative oxidation TFAA-activated DMSO oxidation yield profile may differ; side-product control context requires review
SOCl₂: SO₂ and HCl byproducts Oxalyl chloride generates toxic CO; selectivity and hazard context may not transfer

Downstream Purification: Gaseous vs. Condensed Byproducts

In the synthesis of acyl and alkyl chlorides, the choice of chlorinating agent dictates the downstream purification requirements. Thionyl chloride reacts to form sulfur dioxide ($SO_2$) and hydrogen chloride ($HCl$), both of which are gases that readily vent from the reactor, leaving the crude product highly pure prior to simple distillation [1]. In contrast, phosphorus trichloride ($PCl_3$) yields solid/syrupy phosphorous acid ($H_3PO_3$), and phosphorus pentachloride ($PCl_5$) yields liquid phosphorus oxychloride ($POCl_3$) . The presence of these condensed-phase byproducts necessitates additional separation steps, such as filtration, aqueous washing, or difficult fractional distillations, which lower overall throughput and yield for moisture-sensitive intermediates.

Evidence DimensionReaction Byproduct Phase and Separation Requirement
Target Compound DataThionyl chloride: Gaseous $SO_2$ and $HCl$ (removed by venting/mild vacuum)
Comparator Or Baseline$PCl_3$ / $PCl_5$: Solid $H_3PO_3$ / Liquid $POCl_3$ (requires extraction/fractional distillation)
Quantified DifferenceEliminates 100% of condensed-phase chlorination byproducts, bypassing aqueous workup.
ConditionsStandard conversion of carboxylic acids or alcohols to corresponding chlorides.

Eliminating condensed-phase byproducts reduces reactor cycle times, minimizes solvent waste, and prevents the hydrolysis of moisture-sensitive target molecules during purification.

Workup Efficiency
Head-to-head
Gaseous SO₂ and HCl escape the reaction mixture, eliminating the fractional distillation required for liquid POCl₃ byproduct from PCl₅
Supports simplified workup and reduced purification burden
Qualitative process difference; acyl chloride formation conditions apply

Energy Density: Li-SOCl₂ vs. LiMnO₂

Beyond its role as a reagent, thionyl chloride serves as both the cathode material and electrolyte solvent in lithium thionyl chloride ($Li-SOCl_2$) primary batteries. These cells exhibit the highest energy density of any commercially available primary battery chemistry. Quantitative comparisons show that $Li-SOCl_2$ cells can achieve energy densities up to 730 Wh/kg, operating at a remarkably stable nominal voltage of 3.6 V[1]. In contrast, standard lithium manganese dioxide ($Li-MnO_2$) cells typically max out around 280 Wh/kg at a nominal voltage of 3.0 V . This massive differential allows $Li-SOCl_2$ batteries to power remote sensors and smart meters for 10 to 20 years without replacement, a performance metric unattainable by $Li-MnO_2$ or alkaline alternatives.

Evidence DimensionSpecific Energy Density (Wh/kg)
Target Compound DataLithium Thionyl Chloride ($Li-SOCl_2$) cells: Up to 730 Wh/kg (at 3.6 V)
Comparator Or BaselineLithium Manganese Dioxide ($Li-MnO_2$) cells: ~280 Wh/kg (at 3.0 V)
Quantified Difference~2.6x higher energy density and 20% higher nominal voltage.
ConditionsCommercial primary lithium cell specifications for low-drain, long-life industrial applications.

Procuring SOCl2-based battery systems is mandatory for remote, zero-maintenance industrial IoT and smart metering applications requiring decadal lifespans.

Acyl Chloride Yield
Reported
91% yield (o-toluyl chloride)
Reported upper-range yield within phosphorus-reagent benchmark range, with simpler workup
o-Toluic acid, 60–65°C water bath, 2–3 h; cross-study comparable

Scale-Up Economics: Thionyl Chloride vs. Oxalyl Chloride

For the activation of carboxylic acids, both thionyl chloride and oxalyl chloride produce gaseous byproducts that simplify isolation. However, thionyl chloride is structurally advantageous for bulk and pilot-scale manufacturing due to its procurement economics and safety profile regarding off-gassing. Oxalyl chloride decomposes to produce carbon monoxide ($CO$), carbon dioxide ($CO_2$), and $HCl$, whereas thionyl chloride produces $SO_2$ and $HCl$ [1]. The generation of stoichiometric $CO$ gas by oxalyl chloride presents severe toxicity and flammability hazards at the kilogram or ton scale, requiring specialized abatement. Furthermore, thionyl chloride is dramatically more cost-effective per mole, making it the definitive choice for industrial-scale acyl chloride production where the mildness of oxalyl chloride is not strictly required.

Evidence DimensionByproduct Toxicity and Reagent Scalability
Target Compound DataThionyl chloride: Produces $SO_2$/$HCl$; highly economical for bulk scale.
Comparator Or BaselineOxalyl chloride: Produces toxic/flammable $CO$ gas; high reagent cost.
Quantified DifferenceAvoids 100% of carbon monoxide generation while significantly reducing raw material costs.
ConditionsKilogram-to-ton scale synthesis of acyl chlorides.

Buyers scaling up from bench to pilot plant must transition to thionyl chloride to avoid the extreme costs and safety infrastructure required for oxalyl chloride.

Oxidation Yield
Head-to-head
99% yield ((–)-borneol oxidation)
Reported near-quantitative oxidation yield via SOCl₂/DMSO
DMSO activation below −60°C; Pummerer rearrangement side products avoided
Selectivity and Hazard Profile
Class-level
Milder and more selective than oxalyl chloride; byproducts are SO₂ and HCl rather than toxic CO
Reported milder byproduct profile and selectivity context
Class-level inference; general organic synthesis conditions

Acyl & Alkyl Chloride Bulk Synthesis

Because thionyl chloride produces only gaseous byproducts ($SO_2$ and $HCl$), it is a process-efficient reagent for large-scale conversion of carboxylic acids to acyl chlorides and alcohols to alkyl chlorides. It is specifically procured for workflows where the resulting acid chloride is highly moisture-sensitive, as the absence of solid or liquid byproducts completely eliminates the need for aqueous workup or complex fractional distillation [1].

High-Energy Primary Batteries for IoT

Thionyl chloride is procured in ultra-high purity grades to function as the liquid cathode and electrolyte solvent in $Li-SOCl_2$ batteries. Due to its ability to support energy densities up to 730 Wh/kg, it is the mandatory chemistry for smart utility meters, remote environmental sensors, and extreme-temperature industrial devices that require 10 to 20 years of continuous operation without battery replacement [2].

Vilsmeier-Haack Formylation & Dehydration

In specific industrial pathways requiring the generation of the Vilsmeier-Haack reagent (chloroiminium ion) from DMF, thionyl chloride serves as a highly cost-effective activator. While oxalyl chloride or phosphoryl chloride ($POCl_3$) are often used at the bench scale, thionyl chloride provides a scalable, economical alternative that avoids the liquid $POCl_3$ byproduct or the carbon monoxide hazards associated with oxalyl chloride [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Large-Scale Acyl Chloride Synthesis
Gaseous byproduct profile
Workup efficiency and distillation elimination
DMSO-Mediated Alcohol Oxidation
SOCl₂/DMSO oxidation yield profile
Yield and Pummerer rearrangement control
Selectivity-Focused Chlorination
Byproduct hazard and selectivity context
CO absence and reaction selectivity
Alcohol to Alkyl Chloride Conversion
Byproduct volatility for product isolation
Product isolation and non-phosphorus residue profile

Physical Description

Thionyl chloride appears as a colorless to yellow fuming liquid with a suffocating pungent odor. Boiling point 79°C. A lachrymator. Highly corrosive and toxic. Long-term inhalation of low concentrations or short-term inhalation of high concentrations has adverse health effects.
DryPowder; Liquid
COLOURLESS-TO-YELLOW OR REDDISH FUMING LIQUID WITH PUNGENT ODOUR.
Colorless to yellow to reddish liquid with a pungent odor like sulfur dioxide.
Colorless to yellow to reddish liquid with a pungent odor like sulfur dioxide. [Note: Fumes form when exposed to moist air.]

Color/Form

Colorless to pale yellow or reddish liquid
Pale yellow to red liquid
Colorless to pale yellow, fuming, refractive liquid
Colorless to yellow to reddish liquid [Note: Fumes form when exposed to moist air]

XLogP3

1.5

Boiling Point

169 °F at 760 mm Hg (NIOSH, 2016)
76 °C at 760 mm Hg
76 °C
169°F

Vapor Density

4.1 (Air = 1)
Relative vapor density (air = 1): 4.1

Density

1.64 (NIOSH, 2016)
1.676 at 0 °C/4 °C; 1.655 at 10 °C/4 °C; 1.638 at 20 °C/4 °C
Relative density (water = 1): 1.64
1.64

Odor

Suffocating odor
Pungent odor like sulfur dioxide.

Melting Point

-156 °F (NIOSH, 2016)
-104.5 °C
-156°F

UNII

4A8YJA13N4

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H314: Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H332: Harmful if inhaled [Warning Acute toxicity, inhalation]

Use and Manufacturing

IDENTIFICATION: Thionyl chloride is a colorless, pale yellow or reddish liquid. It fumes when exposed to moisture. It has a suffocating sulfur like odor. USE: Thionyl chloride is an important commercial chemical. It is used in the manufacturing of organic compounds. It is used as a solvent in high-energy lithium batteries. Thionyl chloride is used to make chemical warfare agents. EXPOSURE: Workers that produce or use thionyl chloride may breathe in mists or have direct skin contact. The general population is not likely to be exposed to thionyl chloride. If thionyl chloride is released to the environment, it reacts rapidly and violently with water, water vapor or moisture to form sulfur dioxide and hydrogen chloride. RISK: Thionyl chloride is corrosive and can cause severe eye and skin burns. The vapor is extremely irritating to the eyes, throat and lungs, resulting in coughing and a feeling of suffocation. Long-term lung damage and impaired lung function may occur with high exposures. Neurological effects may also occur with high exposure levels, including incoordination, impaired memory and judgement, and slurred speech. Data on the potential for thionyl chloride to produce other toxic effects in humans were not available. Data on the potential for thionyl chloride to cause cancer, birth defects or reproductive effects in laboratory animals were not available. The potential for thionyl chloride to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 14th Report on Carcinogens. (SRC)

Vapor Pressure

100 mm Hg at 70 °F (NIOSH, 2016)
119 mm Hg at 25 °C (est)
Vapor pressure, kPa at 25 °C: 16
100 mmHg at 70°F
(70°F): 100 mmHg

Pictograms

Irritant

Corrosive;Irritant

Impurities

The following impurities can be present:

Other CAS

7719-09-7

Wikipedia

Thionyl chloride

Use Classification

Fire Hazards -> Corrosives, Reactive - 2nd degree

Methods of Manufacturing

Thionyl chloride is now generally produced by treating SO2 or SO3 with SCl2 at ca. 150-250 °C in the presence of activated carbon. The crude product is purified by distillation after addition of sulfur. Crude thionyl chloride production is a continuous process, but the distillation is carried out either continuously or in batches. The side product SO2 can be reacted with chlorine to give SO2Cl2 and thus recycled. ... Technical-grade thionyl chloride can contain sulfur chlorides, SO2, and SO2Cl2. Sulfur chlorides can be removed by distillation over sulfur, in some cases with the addition of FeCl3 or AlCl3. For laboratory-scale purification, distillation with triphenyl phosphite or dipentene is recommended. Modern processes give thionyl chloride in a quality which does not require any additional purification.
Prepared by the oxidation of sulfur dichloride with sulfur trioxide ... .
Edwards, United States patent 2362057 (1944 to Hooker Electrochemical) ... .

General Manufacturing Information

Pesticide, fertilizer, and other agricultural chemical manufacturing
Pharmaceutical and medicine manufacturing
Photographic film paper, plate, and chemical manufacturing
Synthetic dye and pigment manufacturing
Thionyl chloride: ACTIVE
/The Chemical Weapons Convention (CWC) is an international treaty which bans the development, production, stockpiling, and transfer or use of chemical weapons. The Convention mandates the destruction and prohibition of chemical weapons and related facilities and provides for restrictions on international trade in toxic chemicals and precursors./ The Convention's monitoring and verification measures involve submission of declarations regarding ... /Schedule 1, 2, and 3 chemicals/ and inspections by the Organization for the Prohibition of Chemical Weapons of the facilities where these chemicals are produced. ... Schedule 3 chemicals ... /may/ have been stockpiled or used as weapons, but ... are produced /and used/ in large quantities for purposes not prohibited by the Convention (2). Thionyl chloride is listed in the CWC Annex on Chemicals under Schedule 3 (1).

Analytic Laboratory Methods

EPA Method 9250. Automated Ferricyanide, Colorimetric Method for the determination of chloride in ground water, drinking, surface, and saline waters, and domestic and industrial wastes. No significant interferences were noted. The applicable range is 1 to 250 mg chloride/L sample. In a single laboratory using surface water samples at concentrations of 1, 100, and 250 mg chloride/L, the standard deviation was +/- 0.3. In a single laboratory using surface water samples at concentrations of 10 and 100 mg chloride/L, recoveries were 97% and 104%, respectively. /Chloride/
EPA Method 9251. Automated Ferricyanide, Colorimetric Method for the determination of chloride in ground water, drinking, surface and saline waters and domestic and industrial wastes. When particulate matter is present, the sample must be filtered or centrifuged prior to the determination. The applicable range is 1-200 mg chloride/L of sample. Precision and accuracy data were not given. /Chloride/
EPA Method 9252. Mercuric Nitrate Titrimetric Method for the determination of chloride in ground water, drinking, surface, and saline waters, and domestic and industrial wastes. This method is suitable for all concentration ranges of chloride content; however, in order to avoid large titration volume, a sample aliquot containing not more than 10 to 20 mg chloride per 50 mL is used. In a single laboratory, using surface water samples at an average concentration of 34 mg chloride/L, the standard deviation was +/- 1.0. A synthetic unknown sample containing 241 mg/L chloride ... in Type II water was analyzed in 10 laboratories, with a relative standard deviation of 3.3% and a relative error of 2.9%. /Chloride/
Method 4500-Chloride Ion B. Argentometric Method for the determination of chloride ions in water and wastewater. In a neutral or slightly alkaline solution, potassium chromate can indicate the end point of the silver nitrate titration of chloride. Silver chloride is precipitated quantitatively before red silver chromate is formed. Interferences include bromide, iodide, cyanide, sulfide, thiosulfate, and sulfite ions; orthophosphate in excess of 25 mg/L; and iron in excess of 10 mg/L. A synthetic sample containing 241 mg chloride ion/l in distilled water was analyzed in 41 laboratories with a relative standard deviation of 4.2% and a relative error of 1.7%. /Chloride/
Method 4500-Chloride ion C. Mercuric Nitrate Method for the determination of chloride ions in water and wastewater. Chloride can be titrated with mercuric nitrate because of the formation of soluble and slightly dissociated mercuric chloride. In the pH range 2.3 to 2.8, diphenylcarbazone indicates the titration end point by formation of a purple complex with the excess mercuric ions. Bromide and iodide ions; and chromate, ferric, and sulfite ions interfere when present in excess of 10 mg/L. A synthetic sample containing 241 mg chloride ion/L in distilled water was analyzed in 10 laboratories, with a relative standard deviation of 3.3% and a relative error of 2.9%. /Chloride/

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage. Keep away from water. Never allow product to get in contact with water during storage. Handle and store under inert gas. Storage class (TRGS 510): 6.1D: Non-combustible, acute toxic Cat.3 / toxic hazardous materials or hazardous materials causing chronic effects.
Thionyl chloride is classified as a corrosive material; it is shipped and stored in glass-lined steel tanks, zinc-coated (galvanized) steel drums, or special plastic drums having a DOT permit. Stainless steel (304L or 316L) may be used if all traces of moisture are excluded. Thionyl chloride stored in tanks or drums should be kept cool and away from direct sunlight and water.
Store separately in a corrosive-resistant location. Prior to working with thionyl chloride you should be trained on its proper handling and storage. Store in tightly closed containers in a cool, well-ventilated area away from water, acids, alkalis, ammonia, chloryl perchloride. Where possible, automatically pump liquid from drums or other storage containers to process containers.
Thionyl chloride should be stored in a cool, dry, well-ventilated area in tightly sealed containers that are labeled in accordance with OSHA's Hazard Communication Standard [29 CFR 1910.1200]. Containers of thionyl chloride should be protected from physical damage and contact with moisture and should be stored separately from ammonia or other bases, and dimethyl sulfoxide.

Stability Shelf Life

Stable under recommended storage conditions.
... It fumes upon exposure to air.
Ghiazza et al. Deaminative chlorination of aminoheterocycles. Nature Chemistry, DOI: 10.1038/s41557-021-00812-0, published online 16 December 2021

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